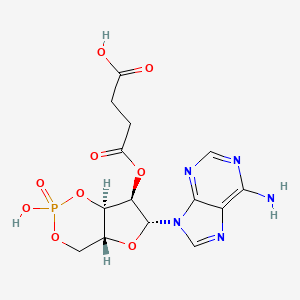

2'-O-Succinyl-cAMP

Description

Properties

IUPAC Name |

4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPSLGPIZRJDAN-UISLRAPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N5O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958128 | |

| Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36940-87-1 | |

| Record name | Adenosine, cyclic 3′,5′-(hydrogen phosphate) 2′-(hydrogen butanedioate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36940-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyladenosine 3',5'-cyclic monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036940871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Pivotal Role of 2'-O-Succinyl-cAMP in Immunoassays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biomedical research and drug discovery, the accurate quantification of cyclic adenosine (B11128) monophosphate (cAMP) is paramount. As a ubiquitous second messenger, cAMP plays a critical role in a multitude of signal transduction pathways, modulating physiological processes ranging from gene transcription and cell proliferation to neurotransmission and apoptosis. Consequently, the ability to precisely measure intracellular and extracellular cAMP levels is essential for understanding cellular signaling and for the screening of novel therapeutic agents. Competitive enzyme-linked immunosorbent assays (ELISAs) have emerged as a robust and sensitive method for this purpose, and at the heart of many of these assays lies a crucial molecule: 2'-O-Succinyl-cAMP. This technical guide provides an in-depth exploration of the role of this compound in immunoassays, detailing the underlying principles, experimental protocols, and performance data.

The Core Principle: Competitive Immunoassay

The quantification of cAMP using immunoassays is predominantly based on the principle of competitive binding. In this format, unlabeled cAMP present in a biological sample competes with a fixed amount of labeled cAMP for a limited number of binding sites on a highly specific anti-cAMP antibody. The amount of labeled cAMP that binds to the antibody is inversely proportional to the concentration of unlabeled cAMP in the sample.

This is where this compound plays its central role. Native cAMP is a small molecule that cannot be readily conjugated to a larger reporter molecule, such as an enzyme, without compromising its ability to be recognized by the antibody. The succinylation of cAMP at the 2'-hydroxyl group of the ribose moiety introduces a carboxyl group, which provides a reactive handle for covalent linkage to a reporter enzyme, commonly horseradish peroxidase (HRP) or alkaline phosphatase (AP). This creates a stable cAMP-enzyme conjugate, often referred to as a "tracer," which retains its ability to bind to the anti-cAMP antibody.

Data Presentation: Performance of cAMP Immunoassays

The performance of immunoassays utilizing this compound conjugates is characterized by several key parameters. The following tables summarize typical quantitative data from commercially available cAMP ELISA kits.

Table 1: Assay Sensitivity and Range

| Parameter | Non-Acetylated Format | Acetylated Format | Reference |

| Sensitivity | ~0.1 nM to 8.57 pmol/mL | ~10-2500 fmol/mL | [1][2] |

| Assay Range | 1 to 1000 pmol/mL | 10-2500 fmol/mL | [1] |

Note: Acetylation of samples can increase the sensitivity of the assay by approximately 100-fold.[1]

Table 2: Assay Precision

| Assay Type | Sample Matrix | Mean (pmol/mL) | Standard Deviation | CV (%) | Reference |

| Intra-Assay | Cell Culture Supernates, Serum, Plasma, Saliva, Urine | 22.6 | 1.37 | 6.0 | |

| 68.7 | 2.55 | 3.7 | |||

| 116 | 2.54 | 2.2 | |||

| Cell Lysates | 18.5 | 0.89 | 4.8 | ||

| 56.9 | 1.74 | 3.1 | |||

| 96.1 | 2.73 | 2.8 | |||

| Inter-Assay | Cell Culture Supernates, Serum, Plasma, Saliva, Urine | 21.7 | 2.2 | 10.3 | |

| 70.4 | 6.0 | 8.6 | |||

| 119 | 7.3 | 6.1 | |||

| Cell Lysates | 17.0 | 1.3 | 7.4 | ||

| 51.8 | 3.5 | 6.8 | |||

| 89.2 | 6.9 | 7.7 |

Table 3: Cross-Reactivity

| Compound | Cross-Reactivity (%) |

| cGMP | < 0.005% |

| ATP | Not significant |

| ADP | Not significant |

| AMP | Not significant |

| GTP | Not significant |

Note: Immunoassays for cAMP generally exhibit high specificity with minimal cross-reactivity to other nucleotides.[1]

Experimental Protocols

The following sections provide a generalized, yet detailed, methodology for a competitive ELISA for cAMP quantification. Specific details may vary between commercial kits, and it is crucial to consult the manufacturer's instructions.

Sample Preparation

Proper sample preparation is critical for accurate cAMP measurement.

-

Cell Lysates:

-

Aspirate culture medium from adherent cells.

-

Add 1 mL of 0.1 M HCl for every 35 cm² of surface area to lyse the cells and inhibit phosphodiesterase activity.

-

Incubate for 10-20 minutes at room temperature.

-

Scrape the cells and collect the lysate.

-

Centrifuge at ≥600 x g to pellet cellular debris.

-

The supernatant can be assayed directly or stored at -20°C.

-

-

Tissue Samples:

-

Flash freeze tissue in liquid nitrogen immediately after collection.

-

Grind the frozen tissue to a fine powder.

-

Homogenize the powdered tissue in 5-10 volumes of 0.1 M HCl.

-

Centrifuge at high speed for 5 minutes and collect the supernatant.

-

-

Urine, Plasma, and Saliva:

-

These samples may require dilution in the provided assay buffer. Minimum dilutions are often necessary to avoid matrix effects.[3]

-

Acetylation of Samples and Standards (for Enhanced Sensitivity)

Acetylation of the 2'-hydroxyl group of cAMP increases its affinity for the antibody, thereby enhancing assay sensitivity.

-

Prepare an acetylating reagent by mixing acetic anhydride (B1165640) and triethylamine (B128534) (typically a 1:2 volume ratio). This reagent should be prepared fresh and used within 60 minutes.[4]

-

For every 200 µL of sample or standard, add 10 µL of the acetylating reagent.[4]

-

Vortex immediately for 2 seconds.

-

The acetylated samples and standards should be used in the assay within 30 minutes.[4]

Assay Procedure

-

Prepare Reagents: Reconstitute and dilute all reagents (wash buffer, standards, antibody, tracer) as per the kit protocol.

-

Add Reagents to Plate:

-

Pipette standards and samples into the appropriate wells of the antibody-coated microplate.

-

Add the this compound-enzyme conjugate (tracer) to all wells except the blank.

-

Add the anti-cAMP antibody to all wells except the non-specific binding (NSB) and blank wells.

-

-

Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (typically 2-3 hours at room temperature on a shaker).[5]

-

Washing: Aspirate the contents of the wells and wash the plate multiple times with the wash buffer. This step removes any unbound reagents.

-

Substrate Addition and Incubation: Add the enzyme substrate to each well and incubate for a specified period to allow for color development.

-

Stop Reaction: Add a stop solution to each well to terminate the enzyme-substrate reaction.

-

Read Plate: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNPP with AP).[5]

Signaling Pathways Involving cAMP

The measurement of cAMP is crucial for studying a wide range of signaling pathways. A primary example is the G-protein coupled receptor (GPCR) signaling cascade.

Upon binding of an extracellular ligand, the GPCR undergoes a conformational change, activating an associated G protein. The G protein, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[6][7] The resulting increase in intracellular cAMP concentration leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular proteins to elicit a specific physiological response.[8]

Conclusion

This compound is an indispensable tool in the field of signal transduction research and drug development. Its role as a modifiable analog of cAMP enables the production of stable and effective tracers for use in competitive immunoassays. These assays provide a sensitive, specific, and reliable method for the quantification of cAMP in a variety of biological samples. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to obtain accurate and reproducible data, furthering our understanding of the multifaceted roles of cAMP in health and disease.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. abcam.com [abcam.com]

- 3. s3.amazonaws.com [s3.amazonaws.com]

- 4. content.abcam.com [content.abcam.com]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 8. dhingcollegeonline.co.in [dhingcollegeonline.co.in]

The Principle of Action of 2'-O-Succinyl-cAMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O-Succinyl-cAMP is a pivotal analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Its primary principle of action lies not in mimicking cAMP's biological activity within signaling pathways, but in its utility as a hapten for the development of sensitive and specific immunoassays. By introducing a succinyl group at the 2'-hydroxyl position of the ribose moiety, a reactive carboxyl group is made available for covalent conjugation to larger molecules, most notably enzymes, without significantly compromising its recognition by anti-cAMP antibodies. This characteristic has made this compound an indispensable tool for the quantitative determination of cAMP levels in biological samples through competitive enzyme immunoassays, a cornerstone technique in signal transduction research and drug discovery.

Core Principle: A Hapten for Immunoassay Development

The fundamental principle of action of this compound revolves around its role as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The succinyl linker provides a crucial handle for this conjugation.

Structural Modification and its Implication

The key structural feature of this compound is the esterification of the 2'-hydroxyl group of the ribose with succinic anhydride. This modification introduces a terminal carboxylic acid, which serves as a versatile point of attachment for covalent coupling to primary amines on proteins, such as enzymes (e.g., acetylcholinesterase, alkaline phosphatase, or horseradish peroxidase). This conjugation is typically achieved through carbodiimide (B86325) chemistry.

The strategic placement of the succinyl group at the 2'-position is critical. It extends away from the core adenine (B156593) and cyclic phosphate (B84403) moieties, which are the primary epitopes recognized by most anti-cAMP antibodies. This ensures that the conjugated this compound can still be effectively recognized and bound by these antibodies.

The Competitive Immunoassay Mechanism

The most prominent application of this compound is in competitive enzyme-linked immunosorbent assays (ELISAs). The principle is based on the competition between the "free" cAMP present in a sample and a fixed amount of enzyme-conjugated this compound (the "tracer") for a limited number of binding sites on a specific anti-cAMP antibody.

The assay is typically configured as follows:

-

Immobilization: A specific anti-cAMP antibody is immobilized onto the surface of a microplate well.

-

Competition: The biological sample containing an unknown amount of cAMP is added to the well, along with a known amount of the this compound-enzyme conjugate.

-

Binding: The free cAMP and the enzyme-conjugated cAMP compete to bind to the immobilized antibody. The amount of enzyme-conjugated cAMP that binds is inversely proportional to the concentration of free cAMP in the sample.

-

Washing: Unbound reagents are washed away.

-

Detection: A substrate for the enzyme is added. The enzyme catalyzes a reaction that produces a measurable signal (e.g., a color change or light emission).

-

Quantification: The intensity of the signal is measured and is inversely proportional to the concentration of cAMP in the original sample. A standard curve is generated using known concentrations of cAMP to quantify the amount in the unknown samples.

Quantitative Data

While specific binding affinities (Kd values) for the interaction between this compound and various anti-cAMP antibodies are often proprietary to commercial assay kits, the performance of these assays provides indirect quantitative insights. The sensitivity and detection range of commercially available cAMP ELISA kits that utilize this compound conjugates are indicative of the high affinity of the antibodies for this hapten.

| Parameter | Typical Value (Non-acetylated format) | Typical Value (Acetylated format) |

| Assay Range | 0.1 - 100 pmol/mL | 0.01 - 10 pmol/mL |

| Sensitivity (LOD) | ~0.1 pmol/mL | ~0.01 pmol/mL |

| IC50 | Typically in the low pmol/mL range | Typically in the fmol/mL range |

Note: Acetylation of cAMP in samples and standards increases the sensitivity of the immunoassay by modifying the structure in a way that can enhance antibody recognition.

Experimental Protocols

Synthesis of this compound-Enzyme Conjugate

This protocol describes the general steps for conjugating this compound to an enzyme containing free amino groups (e.g., acetylcholinesterase) using a carbodiimide crosslinker.

Materials:

-

This compound

-

Enzyme (e.g., Acetylcholinesterase from Electrophorus electricus)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate buffered saline (PBS), pH 7.4

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Magnetic stirrer and stir bar

Procedure:

-

Activation of this compound:

-

Dissolve this compound in a small volume of anhydrous dimethylformamide (DMF).

-

Add a molar excess of EDC and NHS to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours to activate the carboxyl group of the succinyl moiety, forming an NHS ester.

-

-

Conjugation to the Enzyme:

-

Dissolve the enzyme in cold PBS (pH 7.4).

-

Slowly add the activated this compound solution to the enzyme solution while gently stirring on ice.

-

Allow the reaction to proceed overnight at 4°C with continuous gentle stirring.

-

-

Purification of the Conjugate:

-

Transfer the reaction mixture to a dialysis bag.

-

Dialyze against a large volume of PBS at 4°C for 48-72 hours, with several changes of the buffer, to remove unreacted hapten and crosslinking reagents.

-

-

Characterization and Storage:

-

Determine the protein concentration and the degree of hapten incorporation using appropriate spectrophotometric methods.

-

Store the conjugate in aliquots at -20°C or -80°C in a solution containing a cryoprotectant like glycerol.

-

Competitive ELISA Protocol for cAMP Quantification

This protocol outlines the steps for a typical competitive ELISA using a this compound-enzyme conjugate.

Materials:

-

Microplate pre-coated with anti-cAMP antibody

-

cAMP standards of known concentrations

-

Biological samples for analysis

-

This compound-enzyme conjugate (tracer)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Enzyme substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Standard and Sample Preparation: Prepare a serial dilution of cAMP standards. Prepare biological samples, which may involve extraction and dilution.

-

Assay Setup: Add a specific volume of standards and samples to the respective wells of the antibody-coated microplate.

-

Competitive Reaction: Add a fixed amount of the this compound-enzyme conjugate to each well.

-

Incubation: Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature or 37°C to allow for competitive binding.

-

Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

-

Substrate Addition: Add the enzyme substrate to each well and incubate for a period to allow for color development.

-

Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the signal intensity versus the concentration of the cAMP standards. Use this curve to determine the cAMP concentration in the unknown samples.

Visualizations

Signaling Pathway

While this compound is not a direct participant in intracellular signaling, it is used to measure the levels of cAMP, a key second messenger in a canonical signaling pathway.

The Role of 2'-O-Succinyl-cAMP in Modern Biological Research: A Technical Guide

Abstract

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger essential for countless signaling pathways. The ability to accurately quantify its intracellular and extracellular levels is critical for research in areas ranging from endocrinology and neuroscience to drug discovery. This technical guide provides an in-depth examination of 2'-O-Succinyl-cAMP, a pivotal analog of cAMP. We detail its primary application as a foundational component in competitive immunoassays, outline the principles of these assays, present key performance data, and provide a detailed experimental protocol. Furthermore, this guide includes visualizations of the relevant biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Significance of cAMP and its Analogs

Adenosine 3',5'-cyclic monophosphate (cAMP) is a critical signaling molecule that translates extracellular signals, such as hormones binding to G protein-coupled receptors (GPCRs), into intracellular responses. This process is initiated when an activated GPCR stimulates adenylyl cyclase to convert ATP into cAMP. The resulting increase in cAMP concentration triggers downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates a multitude of target proteins, altering their activity and culminating in a cellular response.[1][2]

Given its central role, the precise measurement of cAMP is crucial. This has led to the development of synthetic cAMP analogs. These analogs are designed for various purposes, including acting as selective activators or inhibitors of cAMP effectors or, more commonly, serving as critical reagents in quantification assays.[3] Among these, this compound has emerged as an indispensable tool, not for direct biological activity within cells, but for its utility in creating sensitive and specific immunoassays.

This compound: A Structural Bridge for Immunoassays

This compound is a derivative of cAMP where a succinyl group is attached to the 2'-hydroxyl position of the ribose sugar. This modification is the key to its utility. The terminal carboxyl group of the succinate (B1194679) linker provides a reactive handle for covalently conjugating cAMP to larger molecules, such as carrier proteins or reporter enzymes, without significantly altering the core cyclic nucleotide structure.[4]

This property is exploited to create tracers for competitive immunoassays. For instance, this compound can be coupled to enzymes like acetylcholinesterase (AChE) or alkaline phosphatase (AP).[4][5] The resulting cAMP-enzyme conjugate retains the ability to be recognized by anti-cAMP antibodies. This allows it to "compete" with the native cAMP present in a biological sample for a limited number of antibody binding sites, forming the foundational principle of the competitive enzyme-linked immunosorbent assay (ELISA).

The cAMP Signaling Pathway

The canonical cAMP signaling pathway is a well-understood cascade that amplifies extracellular signals. The diagram below illustrates the key steps, from receptor activation to the downstream effects of PKA. This compound and its conjugates are not direct participants in this intracellular pathway but are designed to be recognized by antibodies that bind to the final product, cAMP.

Quantitative Data: Assay Performance and Specificity

The success of a competitive immunoassay hinges on the specificity of the antibody and the performance characteristics of the assay. Antibodies raised against cAMP-protein conjugates (prepared using linkers like this compound) demonstrate high specificity for cAMP with negligible binding to structurally related nucleotides.

Table 1: Cross-Reactivity of a Typical Anti-cAMP Antibody

This table presents data from a commercially available cAMP ELISA kit that utilizes a cAMP-AChE tracer, a common application for this compound. The cross-reactivity demonstrates the antibody's high specificity for cAMP.[4]

| Compound | Cross-Reactivity (%) |

| cAMP | 100% |

| cGMP | <0.01% |

| AMP | <0.01% |

| ATP | <0.01% |

| Adenosine | <0.01% |

| Dibutyryl cAMP | <0.01% |

Table 2: Performance Characteristics of a cAMP Competitive ELISA

The performance of these assays is characterized by their sensitivity and range. The following data is for an acetylated cAMP assay format, which increases sensitivity.[5]

| Parameter | Value |

| Assay Range | 0.078 - 10 pmol/ml |

| Sensitivity (80% B/B₀) | ~0.1 pmol/ml |

| Midpoint (50% B/B₀) | 12.5 - 27.5 pmol/ml |

B/B₀ represents the ratio of sample binding to maximum binding (zero standard).

Experimental Protocols

This section details a representative protocol for a competitive cAMP ELISA, specifically one that employs a cAMP-acetylcholinesterase (AChE) tracer conjugate, which is synthesized via the this compound intermediate.

Principle of the Competitive ELISA

The assay is based on the competition between free cAMP from a sample and a fixed amount of the cAMP-AChE conjugate (tracer) for a limited number of binding sites on a specific rabbit anti-cAMP antibody.[5] The antibody-cAMP complex (either with sample cAMP or tracer cAMP) is then captured on a microplate pre-coated with a mouse anti-rabbit IgG antibody. After washing away unbound reagents, a substrate for AChE is added. The resulting color development is inversely proportional to the amount of free cAMP in the initial sample.

Detailed Methodology

This protocol is adapted from a commercial kit utilizing a cAMP-AChE tracer.[5]

Materials:

-

Microplate pre-coated with Mouse Anti-Rabbit IgG

-

cAMP Standard

-

cAMP-AChE Tracer

-

Rabbit Anti-cAMP Antibody

-

ELISA Buffer Concentrate

-

Wash Buffer Concentrate

-

Ellman's Reagent (for color development)

-

Sample (e.g., cell lysate, plasma, tissue culture media)

-

Ultrapure Water

Procedure:

-

Reagent Preparation:

-

Prepare ELISA Buffer (1X) and Wash Buffer (1X) by diluting the concentrates with ultrapure water.

-

Prepare a serial dilution of the cAMP Standard in ELISA Buffer to create a standard curve (e.g., from 10 pmol/ml down to 0.078 pmol/ml).

-

Reconstitute the cAMP-AChE Tracer and Anti-cAMP Antibody in ELISA Buffer as specified by the manufacturer.

-

-

Assay Procedure:

-

Add 50 µL of ELISA Buffer to the Non-Specific Binding (NSB) wells.

-

Add 50 µL of ELISA Buffer to the Maximum Binding (B₀) wells.

-

Add 50 µL of each cAMP standard to the appropriate wells.

-

Add 50 µL of each sample to the appropriate wells.

-

Add 50 µL of the reconstituted cAMP-AChE Tracer to all wells except the Blank.

-

Add 50 µL of the reconstituted Anti-cAMP Antibody to all wells except the NSB and Blank wells.

-

Seal the plate and incubate for 18 hours at 4°C.

-

-

Washing and Development:

-

Empty the wells and wash the plate five times with 1X Wash Buffer.

-

After the final wash, add 200 µL of freshly prepared Ellman's Reagent to each well.

-

Protect the plate from light and incubate on an orbital shaker for 90-120 minutes at room temperature.

-

-

Data Acquisition:

-

Read the absorbance of each well at a wavelength between 405 and 420 nm using a microplate reader.

-

-

Data Analysis:

-

Average the duplicate readings for each standard, control, and sample.

-

Subtract the average absorbance of the Blank wells from all other readings.

-

Calculate the percentage of maximum binding (%B/B₀) for each standard and sample using the formula: %B/B₀ = [(Sample or Standard OD - NSB OD) / (B₀ OD - NSB OD)] * 100

-

Plot the %B/B₀ for the standards versus their concentration on a semi-log scale to generate the standard curve.

-

Determine the cAMP concentration of the samples by interpolating their %B/B₀ values from the standard curve.

-

Conclusion

This compound is a vital, albeit indirect, player in the study of cAMP signaling. Its unique chemical structure provides the necessary linkage point for the synthesis of high-quality tracers used in competitive immunoassays. These assays, characterized by high sensitivity and specificity, remain a cornerstone for the accurate quantification of cAMP in a wide variety of biological samples. The methodologies and data presented in this guide underscore the importance of this cAMP analog and provide researchers with the foundational knowledge required to confidently measure this critical second messenger in their own experimental systems.

References

The Pivotal Role of the Succinyl Group in 2'-O-Succinyl-cAMP for Immunoassay Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of 2'-O-Succinyl-cyclic AMP (2'-O-Succinyl-cAMP), a critical analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The strategic introduction of a succinyl group at the 2'-hydroxyl position of the ribose moiety is a key chemical modification that facilitates the use of this molecule in the development of sensitive and specific competitive immunoassays for the quantification of cAMP in biological samples. This guide will delve into the biochemical principles underlying its function, present available quantitative data, detail experimental protocols, and visualize the relevant biological and experimental pathways.

The Function of the Succinyl Group: A Gateway to Conjugation

The primary and most crucial function of the succinyl group in this compound is to serve as a bifunctional linker, enabling the covalent attachment of the cAMP molecule to a larger carrier protein or an enzyme. This process, known as conjugation, is fundamental for its application in immunoassays.

The succinyl group introduces a terminal carboxylic acid (-COOH) functionality. This carboxyl group provides a reactive handle for standard bioconjugation chemistries, most commonly through the formation of an amide bond with primary amines (-NH2) present on proteins. This is typically achieved using carbodiimide (B86325) chemistry, such as with N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency.

By conjugating this compound to an enzyme, such as acetylcholinesterase or horseradish peroxidase (HRP), a stable and enzymatically active "tracer" or "labeled antigen" is created. This tracer is a key reagent in competitive enzyme immunoassays (EIAs) or enzyme-linked immunosorbent assays (ELISAs) for cAMP. In these assays, the tracer competes with the unlabeled cAMP present in a sample for a limited number of binding sites on a specific anti-cAMP antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of cAMP in the sample.

Data Presentation: Quantitative Insights into cAMP Immunoassays

The following tables summarize key quantitative parameters relevant to competitive immunoassays for cAMP. While specific data for this compound conjugates are not always explicitly detailed in the literature, the provided data from commercially available kits and studies, which often utilize succinylated cAMP derivatives, offer valuable insights into the performance of these assays.

Table 1: Assay Sensitivity and Detection Range

| Assay Format | Tracer/Conjugate | Detection Range (Non-Acetylated) | Minimum Detectable Concentration (Non-Acetylated) | Detection Range (Acetylated) | Minimum Detectable Concentration (Acetylated) |

| Colorimetric Competitive ELISA | cAMP-Alkaline Phosphatase | 0.617 – 150 pmol/mL | ~0.6 pmol/mL | 0.156 – 10 pmol/mL | ~0.15 pmol/mL |

| Colorimetric Competitive ELISA | cAMP-Peroxidase | 1 – 1000 pmol/mL | ~1 pmol/mL | 10 – 2500 fmol/mL | ~10 fmol/mL |

| Chemiluminescent Competitive ELISA | cAMP-Peroxidase | Not specified | Not specified | 10 – 2500 fmol/mL | ~10 fmol/mL |

| Enzyme Immunoassay | This compound tyrosine methyl ester-Acetylcholinesterase | 0.2 - 10 pmol/mL | 0.04 pmol/mL | Not specified | Not specified |

Note: Acetylation of samples and standards can significantly increase the sensitivity of the immunoassay.[1]

Table 2: Cross-Reactivity of Anti-cAMP Antibodies

| Compound | Cross-Reactivity (%) with Anti-cAMP Antibody |

| cAMP | 100 |

| cGMP | < 0.1 |

| AMP | < 0.01 |

| ADP | < 0.01 |

| ATP | < 0.01 |

| CTP | Not specified, but generally very low |

| GTP | Not specified, but generally very low |

| cUMP | Not specified, but generally very low |

This table represents typical cross-reactivity data for commercially available anti-cAMP antibodies. The high specificity for cAMP is a critical feature for accurate quantification.

Experimental Protocols

Preparation of this compound-Enzyme Conjugate

This protocol describes a general method for conjugating this compound to an enzyme containing free amine groups, such as horseradish peroxidase (HRP).

Materials:

-

This compound

-

Horseradish Peroxidase (HRP)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (e.g., 10 kDa MWCO)

-

Sephadex G-25 column (or other suitable size-exclusion chromatography media)

Methodology:

-

Activation of this compound:

-

Dissolve this compound in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Add a 1.5 to 5-fold molar excess of EDC and NHS.

-

Incubate at room temperature for 1-4 hours to activate the carboxyl group of the succinyl moiety, forming an NHS-ester.

-

-

Conjugation to HRP:

-

Dissolve HRP in PBS (pH 7.4).

-

Slowly add the activated this compound solution to the HRP solution while gently stirring. The molar ratio of hapten to protein can be varied to optimize the conjugation, but a starting point of 20:1 to 40:1 is common.

-

Incubate the reaction mixture overnight at 4°C with gentle stirring.

-

-

Purification of the Conjugate:

-

To remove unreacted hapten and coupling reagents, dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours.

-

Alternatively, the conjugate can be purified by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS. The first peak to elute will be the HRP-cAMP conjugate.

-

-

Characterization and Storage:

-

The degree of conjugation can be estimated by UV-Vis spectrophotometry by measuring the absorbance at 259 nm (for cAMP) and 403 nm (for HRP).

-

Store the purified conjugate in aliquots at -20°C or -80°C in a buffer containing a stabilizing agent like bovine serum albumin (BSA).

-

Competitive ELISA Protocol for cAMP Quantification

This protocol outlines a typical competitive ELISA for the determination of cAMP in biological samples using a this compound-HRP conjugate as the tracer.

Materials:

-

96-well microtiter plates coated with a goat anti-rabbit IgG antibody

-

Rabbit anti-cAMP antibody

-

This compound-HRP conjugate (tracer)

-

cAMP standard solutions (for standard curve)

-

Biological samples (e.g., cell lysates, tissue extracts, plasma)

-

Assay buffer (e.g., PBS with BSA and a detergent like Tween-20)

-

Wash buffer (e.g., PBS with Tween-20)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

(Optional) Acetylating reagents (e.g., acetic anhydride (B1165640) and triethylamine) for increased sensitivity

Methodology:

-

Sample and Standard Preparation:

-

Prepare a series of cAMP standard solutions in the assay buffer to generate a standard curve (e.g., from 0.1 to 100 pmol/mL).

-

Prepare biological samples. This may involve cell lysis (e.g., with 0.1 M HCl to inhibit phosphodiesterase activity), tissue homogenization, or dilution of plasma/serum.

-

(Optional) For enhanced sensitivity, acetylate both the standards and samples according to the kit manufacturer's instructions. This typically involves adding a freshly prepared mixture of acetic anhydride and triethylamine.

-

-

Assay Procedure:

-

Add a defined volume (e.g., 50 µL) of standard or sample to the appropriate wells of the goat anti-rabbit IgG coated plate.

-

Add a defined volume (e.g., 25 µL) of the this compound-HRP conjugate to each well.

-

Add a defined volume (e.g., 25 µL) of the rabbit anti-cAMP antibody to each well.

-

Incubate the plate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C) on a plate shaker. During this incubation, the unlabeled cAMP in the samples/standards and the HRP-labeled cAMP tracer will compete for binding to the anti-cAMP antibody. The resulting antibody-antigen complexes will be captured by the goat anti-rabbit IgG on the plate.

-

-

Washing:

-

Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer to remove any unbound reagents.

-

-

Substrate Incubation and Signal Detection:

-

Add a defined volume (e.g., 100 µL) of TMB substrate solution to each well.

-

Incubate the plate in the dark at room temperature for 15-30 minutes, allowing the HRP to catalyze the conversion of TMB to a blue-colored product.

-

Stop the reaction by adding a defined volume (e.g., 50 µL) of stop solution. This will turn the color to yellow.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. The absorbance will be inversely proportional to the cAMP concentration.

-

Determine the concentration of cAMP in the unknown samples by interpolating their absorbance values on the standard curve.

-

Mandatory Visualizations

Signaling Pathways Involving cAMP

The following diagrams illustrate the primary signaling cascades initiated by the second messenger cAMP.

Caption: Overview of the major cAMP signaling pathways.

Caption: The activation mechanism of Protein Kinase A (PKA).

Experimental Workflow

The following diagram illustrates the logical flow of a competitive immunoassay for cAMP quantification.

Caption: Logical workflow of a competitive immunoassay for cAMP.

References

2'-O-Succinyl-cAMP: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O-Succinyl-cAMP (2'-O-Monosuccinyladenosine-3',5'-cyclic monophosphate) is a crucial derivative of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous intracellular signal transduction pathways. The succinyl modification at the 2'-hydroxyl group of the ribose moiety provides a reactive carboxyl group, enabling its covalent conjugation to carrier proteins or enzymes. This property makes this compound an invaluable tool for the development of immunoassays for cAMP and for the production of cAMP-specific antibodies, which are essential for research in cellular signaling, pharmacology, and drug discovery.

This technical guide provides an in-depth overview of the core properties of this compound, including its chemical characteristics, and detailed methodologies for its application in key experimental protocols.

Core Properties of this compound

A summary of the fundamental properties of this compound is presented in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value |

| Chemical Formula | C₁₄H₁₆N₅O₉P[1][2][3] |

| Molecular Weight | 429.28 g/mol [1][2] |

| CAS Number | 36940-87-1[1][2][3] |

| Appearance | White to off-white crystalline solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in 1 M NH₄OH (50 mg/ml)[3] |

| Storage | Store at -20°C for long-term stability |

The cAMP Signaling Pathway

Cyclic AMP is a key second messenger in a multitude of cellular signaling cascades. Its production is catalyzed by adenylyl cyclase upon the activation of G protein-coupled receptors (GPCRs). Once synthesized, cAMP exerts its effects primarily through three main targets: Protein Kinase A (PKA), Exchange Protein Activated by cAMP (Epac), and cyclic nucleotide-gated ion channels. The understanding of this pathway is fundamental to appreciating the significance of tools like this compound that enable its study.

Figure 1: Overview of the cAMP signaling cascade.

Experimental Protocols

Conjugation of this compound to a Carrier Protein

To elicit an immune response against the small molecule cAMP (a hapten), it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The succinyl group of this compound provides the necessary carboxyl group for this conjugation, typically achieved through a carbodiimide-mediated reaction.

Methodology:

This protocol describes the conjugation of this compound to BSA using the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to enhance coupling efficiency.[2][3][4][5]

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

MES Buffer (0.1 M, pH 4.7-6.0)

-

Phosphate Buffered Saline (PBS, pH 7.4)

-

Dialysis tubing (10 kDa MWCO)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve Carrier Protein: Dissolve 10 mg of BSA in 2 ml of MES buffer.

-

Activate this compound: In a separate tube, dissolve 5 mg of this compound, 10 mg of NHS, and 20 mg of EDC in 1 ml of MES buffer. Incubate for 15 minutes at room temperature to activate the carboxyl group of the succinyl linker.

-

Conjugation Reaction: Add the activated this compound solution dropwise to the BSA solution while gently stirring.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

-

Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against 1 liter of PBS at 4°C for 48 hours, with at least three buffer changes. This step removes unreacted reagents and byproducts.

-

Storage: Store the purified this compound-BSA conjugate at -20°C in small aliquots.

Figure 2: Workflow for conjugating this compound to BSA.

Production of Anti-cAMP Antibodies

The this compound-carrier protein conjugate serves as an immunogen to produce polyclonal or monoclonal antibodies specific for cAMP.

Methodology:

This protocol outlines a general procedure for the production of polyclonal antibodies in rabbits.

Materials:

-

This compound-BSA conjugate

-

Freund's Complete Adjuvant (FCA)

-

Freund's Incomplete Adjuvant (FIA)

-

Syringes and needles

-

Rabbits

Procedure:

-

Pre-immune Serum Collection: Collect blood from the rabbits before the first immunization to serve as a negative control.

-

Primary Immunization:

-

Emulsify the this compound-BSA conjugate (1 mg/ml in PBS) with an equal volume of Freund's Complete Adjuvant.

-

Inject 1 ml of the emulsion subcutaneously at multiple sites on the back of each rabbit.

-

-

Booster Immunizations:

-

Four weeks after the primary immunization, administer a booster injection.

-

Emulsify the conjugate (0.5 mg/ml in PBS) with an equal volume of Freund's Incomplete Adjuvant.

-

Inject 1 ml of the emulsion subcutaneously.

-

Repeat the booster injections every four weeks.

-

-

Titer Monitoring:

-

Collect blood samples 10-14 days after each booster injection.

-

Determine the antibody titer using an indirect ELISA coated with a this compound conjugate of a different carrier protein (e.g., ovalbumin) to avoid cross-reactivity with the primary carrier.

-

-

Antibody Purification: Once a high titer is achieved, collect a larger volume of blood and purify the IgG fraction from the serum using protein A/G affinity chromatography.

Competitive ELISA for cAMP Quantification

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying cAMP levels in biological samples. In this assay, free cAMP in the sample competes with a fixed amount of enzyme-labeled cAMP for binding to a limited amount of anti-cAMP antibody.

Methodology:

This protocol describes a competitive ELISA using a this compound-horseradish peroxidase (HRP) conjugate.

Materials:

-

Anti-cAMP antibody

-

96-well microplate

-

This compound-HRP conjugate

-

cAMP standards

-

Biological samples (e.g., cell lysates, plasma)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

TMB substrate

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well microplate with the anti-cAMP antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Competitive Reaction: Add cAMP standards or samples to the wells, followed immediately by the this compound-HRP conjugate. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with wash buffer to remove unbound reagents.

-

Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add stop solution to each well to terminate the reaction. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of cAMP in the sample.

Figure 3: Workflow of a competitive ELISA for cAMP quantification.

Stability Considerations

A critical aspect to consider when working with this compound and its conjugates is the stability of the succinyl ester linkage. This bond is susceptible to hydrolysis, particularly at neutral or alkaline pH. This instability can lead to the loss of the succinyl group and, consequently, the inability to conjugate the molecule or the detachment of the hapten from its carrier. Therefore, it is recommended to perform conjugation reactions in a slightly acidic pH range (4.7-6.0) and to store conjugates at -20°C or lower, preferably in a lyophilized form, to minimize hydrolysis.

Conclusion

This compound is an indispensable reagent for the study of cAMP-mediated signaling. Its unique chemical structure allows for the straightforward development of immunological tools essential for quantifying this critical second messenger and for elucidating its complex roles in cellular physiology and pathophysiology. The detailed protocols and fundamental data provided in this guide are intended to empower researchers, scientists, and drug development professionals in their endeavors to explore the intricate world of cellular signaling.

References

- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

The Role of 2'-O-Succinyl-cAMP in High-Sensitivity cAMP Measurement: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the use of 2'-O-Succinyl-cAMP in the sensitive quantification of cyclic adenosine (B11128) monophosphate (cAMP). This document outlines the core principles of its application in competitive enzyme-linked immunosorbent assays (ELISAs), presents key quantitative performance data, and provides detailed experimental methodologies.

Introduction to cAMP Measurement and the Significance of this compound

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in cellular signaling, mediating the effects of numerous hormones and neurotransmitters. The accurate measurement of intracellular cAMP levels is crucial for research in areas such as G-protein coupled receptor (GPCR) activation, signal transduction, and drug discovery.

Competitive immunoassays are a common method for quantifying cAMP. These assays rely on the competition between unlabeled cAMP in a sample and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. A key component of these assays is the labeled cAMP tracer. This compound is a derivative of cAMP that has been modified to facilitate its conjugation to reporter enzymes, such as acetylcholinesterase (AChE). The succinyl group provides a linker arm for covalent attachment to the enzyme, creating a stable and highly sensitive tracer for use in competitive ELISAs.

The cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G-protein coupled receptor (GPCR) on the cell surface. This binding event activates the GPCR, leading to the dissociation of the Gαs subunit from the Gβγ dimer. The activated Gαs subunit then binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The newly synthesized cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA, in turn, phosphorylates a variety of downstream target proteins, leading to a cellular response. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.

Figure 1: The cAMP Signaling Pathway.

Principle of the Competitive ELISA using a this compound-AChE Conjugate

The competitive ELISA for cAMP measurement using a this compound-AChE tracer follows a specific protocol. A plate is pre-coated with a goat anti-rabbit IgG antibody. To this plate, the sample or standard, a specific rabbit anti-cAMP antibody, and the cAMP-AChE tracer are added. The unlabeled cAMP from the sample and the cAMP-AChE tracer compete for the limited binding sites on the rabbit anti-cAMP antibody. The entire complex is then captured on the plate by the goat anti-rabbit IgG. After an incubation period, the plate is washed to remove unbound reagents. A substrate for AChE is then added, and the resulting color change is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.

Figure 2: Competitive ELISA Workflow.

Quantitative Performance Data

The performance of a competitive ELISA using a cAMP-AChE tracer is characterized by its sensitivity, assay range, and specificity. The following tables summarize the performance characteristics of a commercially available cAMP ELISA kit that utilizes this technology.

Table 1: Assay Performance Characteristics (Acetylated Protocol)

| Parameter | Value |

| Assay Range | 0.078 - 10 pmol/ml |

| Sensitivity (80% B/B₀) | 0.1 pmol/ml |

| Midpoint (50% B/B₀) | 0.46 pmol/ml |

Note: Acetylation of samples and standards significantly increases the sensitivity of the assay.

Table 2: Cross-Reactivity Data (Acetylated Protocol)

| Compound | Cross-Reactivity (%) |

| Acetylated cAMP | 100 |

| Acetylated cGMP | 0.69 |

| Acetylated Adenosine | <0.01 |

| Acetylated AMP | <0.01 |

| 2',3'-cAMP | <0.01 |

Table 3: Cross-Reactivity Data (Non-Acetylated Protocol)

| Compound | Cross-Reactivity (%) |

| Non-acetylated cAMP | 100 |

| Non-acetylated cGMP | 1.5 |

| Non-acetylated Adenosine | <0.01 |

| Non-acetylated AMP | <0.01 |

| Non-acetylated ATP | <0.01 |

Experimental Protocols

The following is a detailed methodology for a competitive ELISA for cAMP measurement, based on protocols for commercially available kits employing a cAMP-AChE tracer.

Reagent Preparation

-

Assay Buffer: Prepare according to the manufacturer's instructions.

-

Wash Buffer: Prepare according to the manufacturer's instructions.

-

cAMP Standard: Reconstitute the cAMP standard with the assay buffer to create a stock solution. Prepare a serial dilution of the standard to generate a standard curve.

-

cAMP-AChE Tracer: Dilute the tracer concentrate with the assay buffer to the working concentration.

-

Anti-cAMP Antibody: Dilute the antibody concentrate with the assay buffer to the working concentration.

-

Acetylation Reagent (for high sensitivity protocol): Prepare a fresh solution of acetic anhydride (B1165640) in triethylamine/assay buffer immediately before use.

Sample Preparation

-

Cell Culture Supernatants: Can often be assayed directly after dilution in assay buffer.

-

Cell Lysates:

-

Aspirate the culture medium and lyse the cells with 0.1 M HCl.

-

Incubate for 10 minutes at room temperature.

-

Centrifuge to pellet cellular debris.

-

The supernatant can be assayed directly or stored frozen.

-

-

Tissue Homogenates:

-

Flash freeze tissue samples in liquid nitrogen.

-

Homogenize the frozen tissue in 5-10 volumes of 0.1 M HCl.

-

Centrifuge to pellet cellular debris.

-

The supernatant can be assayed directly or stored frozen.

-

-

Plasma and Serum: Collect blood and process to obtain plasma or serum. Samples may require dilution in assay buffer.

Acetylation Protocol (for High Sensitivity)

-

To 100 µl of each standard and sample, add 5 µl of the Acetylation Reagent.

-

Vortex immediately and incubate for 15 minutes at room temperature.

-

The acetylated standards and samples are now ready for the assay.

Assay Procedure

-

Add 50 µl of the appropriate standard or sample to the wells of the goat anti-rabbit IgG pre-coated plate.

-

Add 50 µl of the diluted cAMP-AChE tracer to each well.

-

Add 50 µl of the diluted anti-cAMP antibody to each well.

-

Seal the plate and incubate for 18 hours at 4°C.

-

Wash the plate five times with wash buffer.

-

Add 200 µl of the AChE substrate solution to each well.

-

Incubate the plate in the dark on a plate shaker for 90-120 minutes at room temperature.

-

Read the absorbance at 405-420 nm using a microplate reader.

Data Analysis

-

Calculate the average absorbance for each set of standards and samples.

-

Create a standard curve by plotting the percentage of B/B₀ versus the concentration of the standards (where B is the absorbance of a standard or sample and B₀ is the absorbance of the zero standard).

-

Determine the concentration of cAMP in the samples by interpolating their B/B₀ values from the standard curve. The concentration is inversely proportional to the absorbance.

Conclusion

The use of this compound to generate a stable and highly active acetylcholinesterase tracer has enabled the development of sensitive and specific competitive ELISAs for the quantification of cAMP. This technical guide provides the foundational knowledge, quantitative performance data, and detailed experimental protocols necessary for researchers to successfully implement this powerful technique in their studies of cellular signaling and drug discovery. The high sensitivity, particularly with the inclusion of an acetylation step, makes this method suitable for a wide range of sample types and applications where precise measurement of cAMP is critical.

Methodological & Application

Application Notes and Protocols: Conjugation of 2'-O-Succinyl-cAMP to Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of 2'-O-Succinyl-cyclic AMP (2'-O-Succinyl-cAMP) to Acetylcholinesterase (AChE). This bioconjugate is a valuable tool in biochemical assays, particularly in the development of competitive enzyme immunoassays (EIAs) for the quantification of cyclic adenosine (B11128) monophosphate (cAMP).[1] The succinyl linker on the 2'-hydroxyl group of the ribose in cAMP provides a reactive carboxyl group for covalent attachment to primary amino groups on the protein surface, such as the lysine (B10760008) residues of AChE. The resulting conjugate retains the enzymatic activity of AChE, which can be utilized for signal amplification in immunoassays.

Data Presentation

Table 1: Reactant and Product Specifications

| Component | Molecular Weight (approx.) | Purity | Storage Conditions |

| Acetylcholinesterase (from Electrophorus electricus) | 280 kDa | ≥ 95% (SDS-PAGE) | -20°C |

| This compound | 429.3 g/mol | ≥ 98% (HPLC) | -20°C |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.7 g/mol | ≥ 98% | -20°C, desiccated |

| N-Hydroxysuccinimide (NHS) | 115.1 g/mol | ≥ 98% | Room Temperature, desiccated |

| This compound-AChE Conjugate | Variable | Purified | 4°C (short-term), -20°C (long-term) |

Table 2: Typical Conjugation Reaction Parameters

| Parameter | Value | Notes |

| Molar Ratio (this compound : AChE) | 20:1 to 50:1 | Optimization may be required. |

| Molar Ratio (EDC : this compound) | 2:1 to 5:1 | A slight excess ensures efficient activation. |

| Molar Ratio (NHS : this compound) | 1:1 to 2:1 | Stabilizes the activated ester. |

| Reaction Buffer | 0.1 M MES, pH 6.0 | Phosphate buffers should be avoided as they can react with EDC. |

| Reaction Time | 2 - 4 hours | |

| Reaction Temperature | Room Temperature | |

| Quenching Reagent | Hydroxylamine (B1172632) or Tris buffer | To stop the reaction. |

Experimental Protocols

Materials and Reagents

-

Acetylcholinesterase (AChE) from Electrophorus electricus

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES)

-

Sodium chloride (NaCl)

-

Hydroxylamine or Tris buffer

-

Dialysis tubing (MWCO 10 kDa)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.4

-

BCA or Bradford protein assay reagents

-

SDS-PAGE reagents and equipment

-

MALDI-TOF mass spectrometer

Experimental Workflow Diagram

Caption: Experimental workflow for the conjugation of this compound to Acetylcholinesterase.

Step-by-Step Protocol

1. Preparation of Reagents:

-

AChE Solution: Prepare a 1-2 mg/mL solution of AChE in 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

This compound Solution: Dissolve this compound in the same MES buffer to a final concentration of 10-20 mM.

-

EDC and NHS Solutions: Immediately before use, prepare concentrated stock solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 100 mg/mL) in anhydrous DMSO or the MES buffer.

2. Activation of this compound:

-

To the this compound solution, add EDC and NHS to achieve the desired molar ratios (see Table 2).

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring. This reaction activates the carboxyl group of the succinyl linker to form a more stable NHS ester.

3. Conjugation Reaction:

-

Add the activated this compound solution to the AChE solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing. The primary amino groups on the surface of AChE will react with the NHS-activated cAMP to form stable amide bonds.

-

Quench the reaction by adding hydroxylamine to a final concentration of 10 mM or Tris buffer to a final concentration of 50 mM. Incubate for 15 minutes.

4. Purification of the Conjugate:

-

Dialysis: Transfer the reaction mixture to a dialysis tubing (10 kDa MWCO) and dialyze against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours. This step removes unreacted EDC, NHS, and this compound.

-

Size-Exclusion Chromatography (SEC): For further purification and to separate any aggregated protein, apply the dialyzed sample to a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. Collect the fractions corresponding to the high molecular weight conjugate, monitoring the elution profile at 280 nm.

5. Characterization of the Conjugate:

-

Protein Concentration: Determine the protein concentration of the purified conjugate using a standard protein assay such as BCA or Bradford.

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under non-reducing conditions. A successful conjugation will result in a band shift, with the conjugate migrating slower than the unconjugated AChE due to the increased molecular weight.

-

MALDI-TOF Mass Spectrometry: Confirm the conjugation and estimate the number of cAMP molecules attached per AChE molecule by MALDI-TOF mass spectrometry. The mass of the conjugate will be higher than that of the native enzyme.

-

Enzyme Activity Assay: Measure the enzymatic activity of the AChE conjugate using a standard acetylcholinesterase activity assay kit. Compare the specific activity to that of the unconjugated enzyme to assess the impact of the conjugation on enzyme function.

Signaling Pathway Context

The this compound-AChE conjugate is primarily used as a tracer in competitive immunoassays for cAMP. Understanding the biological context of both molecules is crucial for assay development and interpretation of results.

cAMP Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that plays a critical role in numerous cellular signaling pathways. It is synthesized from ATP by adenylyl cyclase, which is often activated by G-protein coupled receptors (GPCRs). The primary downstream effector of cAMP is Protein Kinase A (PKA).

Caption: Simplified diagram of the cAMP signaling pathway.

Acetylcholinesterase in Cholinergic Signaling

Acetylcholinesterase is a key enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. This termination of the nerve signal is essential for proper neuronal function.

Caption: Role of Acetylcholinesterase in a cholinergic synapse.

References

Application Note: Quantitative Determination of cAMP using a Competitive ELISA with 2'-O-Succinyl-cAMP

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger involved in numerous signal transduction pathways, modulating physiological processes such as neuronal signaling, glandular secretion, and immune function.[1][2] Hormones and neurotransmitters that activate Gs protein-coupled receptors (GPCRs) stimulate the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3][4] Conversely, activation of Gi-coupled GPCRs inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] Accurate quantification of cAMP is therefore essential for studying GPCR activity and for screening compounds in drug discovery.

This application note describes a competitive enzyme-linked immunosorbent assay (ELISA) for the sensitive quantification of cAMP in various biological samples, including cell lysates, tissue homogenates, and culture supernatants.[5][6] The assay utilizes 2'-O-Succinyl-cAMP, a derivative of cAMP, which serves as a crucial hapten for the development of key assay reagents. By attaching a succinyl group at the 2' position of the ribose, a linker is introduced that allows for covalent conjugation to carrier proteins or enzyme tracers without significantly altering the molecule's recognition by a specific antibody.[7][8]

Assay Principle

The assay is a competitive immunoassay based on the competition between cAMP from the sample and a fixed amount of enzyme-labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.[9] In this kit, this compound is covalently coupled to an enzyme like Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) to create the "cAMP-enzyme conjugate" or tracer.[7]

The wells of a microtiter plate are coated with a goat anti-rabbit IgG antibody. The assay involves adding the sample or standard, the cAMP-enzyme conjugate, and a rabbit polyclonal antibody specific to cAMP into the wells.[1] The free cAMP in the samples or standards competes with the cAMP-enzyme conjugate for binding to the rabbit anti-cAMP antibody. This antibody-antigen complex is then captured by the anti-rabbit IgG coated on the plate. After an incubation period, the wells are washed to remove unbound reagents. A substrate solution is then added, which is converted by the bound enzyme into a colored product.[1][10] The intensity of the color is inversely proportional to the concentration of cAMP in the sample.[1][9] A standard curve is generated by plotting the signal (e.g., optical density) against known concentrations of cAMP, and the amount of cAMP in the unknown samples is determined by interpolating from this curve.

Caption: Principle of the competitive ELISA for cAMP measurement.

Background: cAMP Signaling Pathway

GPCRs that couple to the stimulatory G protein (Gs) are primary activators of the cAMP pathway. Upon agonist binding, the GPCR undergoes a conformational change, activating the Gs protein. The Gsα subunit then dissociates and binds to adenylyl cyclase, an enzyme that converts ATP into cAMP. This increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA) to elicit a cellular response.[3][11]

Caption: Simplified Gs protein-coupled receptor signaling pathway.

Materials and Reagents

-

Anti-cAMP Antibody Coated Plate: 96-well microtiter plate pre-coated with goat anti-rabbit IgG.[1]

-

Rabbit Anti-cAMP Antibody: Polyclonal antibody raised against a this compound-carrier protein conjugate.

-

cAMP-Enzyme Conjugate: this compound covalently linked to an enzyme (e.g., Alkaline Phosphatase or HRP).[7]

-

cAMP Standard: Lyophilized cAMP of known concentration.

-

Assay Buffer: Buffer for diluting standards and samples.

-

Wash Buffer Concentrate (20X): Diluted for washing steps.[9]

-

Substrate Solution: (e.g., pNpp for AP or TMB for HRP).[1]

-

Stop Solution: (e.g., 2N H2SO4 for TMB).[12]

-

Lysis Buffer / 0.1 M HCl: For sample preparation to inhibit phosphodiesterase activity.[1][5]

-

Acetylation Reagents (Optional): Acetic Anhydride and Triethylamine for increased assay sensitivity.[1]

Experimental Protocols

Reagent Preparation

-

1X Wash Buffer: Allow the 20X Wash Buffer concentrate to reach room temperature. Mix to dissolve any precipitated salts. Dilute the concentrate 1:20 with deionized water (e.g., add 5 mL of 20X concentrate to 95 mL of water).[1][9]

-

cAMP Standards (Non-Acetylated): Reconstitute the lyophilized cAMP standard with Assay Buffer to create a high-concentration stock solution (e.g., 2000 pmol/mL). Prepare a serial dilution of the stock standard in the appropriate diluent (Assay Buffer or culture media) to generate a standard curve. A typical range is 0 to 200 pmol/mL.[1]

-

Acetylation Reagents (Optional): Prepare the acetylating reagent by mixing Acetic Anhydride and Triethylamine as per kit instructions, typically at a 1:2 ratio. This reagent must be prepared fresh and used within 60 minutes.[1]

Sample Preparation

To prevent cAMP degradation by endogenous phosphodiesterases and to stabilize the analyte, samples should be treated with 0.1 M HCl.[1][5]

-

Cell Culture Supernatants: Centrifuge to remove cells. Add concentrated HCl to the supernatant to a final concentration of 0.1 M.

-

Adherent Cell Lysates: Aspirate the culture medium. Add 0.1 M HCl directly to the culture plate (e.g., 1 mL per 35 cm² surface area).[6] Scrape the cells, collect the lysate, and centrifuge at ≥600 x g to pellet cellular debris. The supernatant can be assayed directly.[6]

-

Tissue Samples: Rapidly freeze tissue in liquid nitrogen. Weigh the frozen tissue and homogenize on ice in 5-10 volumes of 0.1 M HCl.[6] Centrifuge at ≥600 x g and collect the supernatant for analysis.[6]

Assay Workflow

The general workflow involves preparing samples and standards, performing the competitive binding reaction, washing away unbound material, developing a signal with a substrate, and reading the final output.

Caption: General experimental workflow for the cAMP competitive ELISA.

Assay Procedure (Non-Acetylated)

-

Add 50 µL of each standard and sample in duplicate to the appropriate wells of the anti-rabbit IgG coated plate.

-

Add 25 µL of the cAMP-Enzyme Conjugate to each well.

-

Add 50 µL of the Rabbit Anti-cAMP Antibody to each well.

-

Cover the plate and incubate for 2 hours at room temperature on a shaker.

-

Wash the wells 5 times with 250-300 µL of 1X Wash Buffer per well.[2][6]

-

Add 100 µL of Substrate Solution to each well and incubate at room temperature for 15-60 minutes, protected from light.[13]

-

Add 50-100 µL of Stop Solution to each well.[13]

-

Read the optical density (OD) within 5-10 minutes using a microplate reader. The wavelength depends on the substrate used (e.g., 405 nm for pNpp, 450 nm for TMB).[5][14]

Assay Procedure (Acetylated - High Sensitivity)

Acetylation of cAMP increases its affinity for the antibody, enhancing assay sensitivity by approximately 10-fold.[5]

-

Add 10 µL of the freshly prepared Acetylating Reagent for every 200 µL of diluted standard and sample.[1] Vortex immediately.

-

Use the acetylated standards and samples in the assay within 30 minutes of preparation.

-

Follow the same assay procedure as the non-acetylated format (Section 5.4), ensuring that acetylated samples are compared to an acetylated standard curve.[6]

Data Analysis

The concentration of cAMP is determined by creating a standard curve from which sample values can be interpolated.

Caption: Flowchart for data analysis in a competitive ELISA.

-

Average Duplicates: Calculate the average OD for each set of duplicate standards and samples.

-

Calculate %B/B0:

-

B = OD of a standard or sample.

-

B0 = OD of the zero standard (maximum signal).

-

%B/B0 = (Average B OD / Average B0 OD) * 100.

-

-

Generate Standard Curve: Plot %B/B0 (Y-axis) versus the corresponding cAMP concentration (X-axis) on a semi-log graph.

-

Fit Curve: Use a four-parameter logistic (4-PL) curve-fitting program to generate the best-fit line for the standard curve.[9]

-

Determine Sample Concentration: Interpolate the cAMP concentration for each sample from its %B/B0 value on the standard curve. Multiply the result by any dilution factor used during sample preparation.

Typical Data and Performance

The following tables show representative data for non-acetylated and acetylated cAMP assays. Note: This data is for demonstration only and should not be used to interpret actual results. A new standard curve must be generated for each assay.

Table 1: Example Standard Curve Data (Non-Acetylated Assay)

| cAMP Conc. (pmol/mL) | Avg. OD (405 nm) | % B/B0 |

| 0 | 1.850 | 100.0% |

| 1.56 | 1.621 | 87.6% |

| 3.13 | 1.415 | 76.5% |

| 6.25 | 1.155 | 62.4% |

| 12.5 | 0.842 | 45.5% |

| 25 | 0.560 | 30.3% |

| 50 | 0.370 | 20.0% |

| 100 | 0.241 | 13.0% |

| 200 | 0.166 | 9.0% |

Table 2: Example Standard Curve Data (Acetylated Assay)

| cAMP Conc. (pmol/mL) | Avg. OD (405 nm) | % B/B0 |

| 0 | 1.910 | 100.0% |

| 0.05 | 1.738 | 91.0% |

| 0.1 | 1.585 | 83.0% |

| 0.2 | 1.356 | 71.0% |

| 0.4 | 1.070 | 56.0% |

| 0.8 | 0.764 | 40.0% |

| 1.6 | 0.516 | 27.0% |

| 3.2 | 0.344 | 18.0% |

| 6.4 | 0.229 | 12.0% |

Table 3: Typical Assay Performance Characteristics

| Parameter | Non-Acetylated Assay | Acetylated Assay |

| Assay Range | 1.56 - 200 pmol/mL | 0.05 - 6.4 pmol/mL |

| Sensitivity (MDD) | ~0.7 pmol/mL | ~0.03 pmol/mL |

| Intra-Assay Precision | < 10% CV | < 10% CV |

| Inter-Assay Precision | < 15% CV | < 15% CV |

| Sensitivity is defined as the concentration of cAMP measured at two standard deviations from the mean of the zero standard.[9] |

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High Background / Low Signal | Insufficient washing; Reagents contaminated or expired; Improper incubation times/temperatures. | Ensure thorough washing between steps; Check reagent expiration dates and storage; Adhere strictly to protocol incubation parameters. |

| Poor Standard Curve | Improper standard dilution; Pipetting errors; Reagents not at room temperature. | Prepare fresh standards for each assay; Use calibrated pipettes; Ensure all reagents are equilibrated to room temperature before use.[13] |

| High Variability (CV%) | Inconsistent pipetting; Plate not washed evenly; Bubbles in wells. | Use consistent pipetting technique; Ensure all wells are aspirated and filled completely during washes; Gently add reagents to avoid bubbles.[6] |

| Sample ODs Out of Range | Sample concentration is too high or too low for the assay range. | Dilute samples further if OD is too low (high cAMP); Concentrate sample or use the acetylated format if OD is too high (low cAMP).[9] |

References

- 1. content.abcam.com [content.abcam.com]

- 2. 4adi.com [4adi.com]

- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. alpco.com [alpco.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. medchemexpress.com [medchemexpress.com]